molecular formula C16H22N2OS B2831111 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 342384-45-6

5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2831111
CAS No.: 342384-45-6
M. Wt: 290.43
InChI Key: BSLABQXQBDSSRQ-UHFFFAOYSA-N
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Description

5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound, notable for its intricate structure and potential applications across various scientific disciplines. The compound's structure includes a cyclododecane core fused with a thienopyrimidine moiety, leading to unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. One common route includes the cyclization of a linear precursor with sulfur-containing reagents under high temperature and pressure, followed by condensation reactions to introduce the pyrimidinone moiety. Each step requires precise control of reaction conditions, such as temperature, pH, and catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one often utilizes continuous flow reactors. These reactors allow for better control of reaction parameters and improved scalability. Key considerations in industrial production include the cost of raw materials, energy efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

The compound is involved in various chemical reactions, including:

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

  • Reduction: Using reducing agents like sodium borohydride to convert certain functional groups into their reduced forms.

  • Substitution: Introducing different substituents into the molecule using reagents like halides or organometallics.

Common Reagents and Conditions

Common reagents include bases like sodium hydroxide for deprotonation steps, acids for catalyzing certain reactions, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to dissolve reactants and facilitate reactions.

Major Products Formed

The reactions typically yield derivatives of the original compound with various substituents, which can modify its physical and chemical properties, leading to potentially novel applications.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules, useful in material science and as intermediates in organic synthesis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or binding agents due to their structural complexity and potential bioactivity.

Medicine

Pharmacologically, these compounds are explored for their potential therapeutic benefits, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrial applications include its use as a precursor for high-performance materials, such as polymers or advanced coatings, due to its stability and versatile reactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine moiety, in particular, is known for its ability to bind to nucleic acids or proteins, thereby modulating their function. These interactions can lead to the activation or inhibition of particular biological pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Cyclododecane derivatives: These compounds share the cyclododecane core, contributing to their structural and functional similarities.

Uniqueness

5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its combined cyclododecane and thienopyrimidine structure, which imparts unique physical, chemical, and biological properties. This dual structural motif is less common among related compounds, making it a subject of interest for developing novel materials and pharmaceuticals.

Hope you enjoyed this chemical deep dive!

Properties

IUPAC Name

19-thia-15,17-diazatricyclo[10.7.0.013,18]nonadeca-1(12),13(18),16-trien-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c19-15-14-12-9-7-5-3-1-2-4-6-8-10-13(12)20-16(14)18-11-17-15/h11H,1-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLABQXQBDSSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C3=C(S2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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